molecular formula C16H11Cl2N3O2S B2970523 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 332408-18-1

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2970523
CAS No.: 332408-18-1
M. Wt: 380.24
InChI Key: WVNCUVMCNXRCQB-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting 2,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.

  • Coupling with Methoxybenzamide: The resulting thiadiazole intermediate is then coupled with 4-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring or the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including antimicrobial, anticancer, and antioxidant properties.

  • Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as infections and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics.

  • 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives: Known for their anticancer, antimicrobial, and antioxidant potential.

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)14(22)19-16-21-20-15(24-16)12-7-4-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNCUVMCNXRCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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